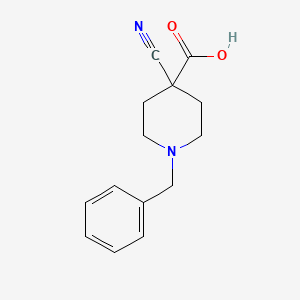

1-Benzyl-4-cyanopiperidine-4-carboxylic acid

Description

1-Benzyl-4-cyanopiperidine-4-carboxylic acid is a piperidine derivative with a benzyl group at the 1-position, a cyano group at the 4-position, and a carboxylic acid moiety also at the 4-position. This structure combines aromatic, electron-withdrawing (cyano), and acidic functional groups, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

IUPAC Name |

1-benzyl-4-cyanopiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c15-11-14(13(17)18)6-8-16(9-7-14)10-12-4-2-1-3-5-12/h1-5H,6-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDACVTYGUIJJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C#N)C(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-4-cyanopiperidine-4-carboxylic acid can be synthesized through various synthetic routes.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the scale of production .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-cyanopiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

Substitution: The benzyl group can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

1-Benzyl-4-cyanopiperidine-4-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-cyanopiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and safety properties of 1-Benzyl-4-cyanopiperidine-4-carboxylic acid and related compounds, inferred from the evidence:

Key Structural and Functional Differences

Substituent Effects on Reactivity and Properties

- Cyano Group: The cyano group in the target compound is strongly electron-withdrawing, which increases the acidity of the adjacent carboxylic acid (pKa ~1–2) compared to unsubstituted analogs (pKa ~4–5 for 1-Benzylpiperidine-4-carboxylic acid) . This enhances its solubility in polar solvents and may influence metabolic stability in vivo.

- Benzyl vs. Benzoyl : The benzyl group (electron-donating) in the target compound contrasts with the benzoyl group (electron-withdrawing) in CAS 5274-99-7, altering electronic distribution and reactivity .

- Carboxylic Acid vs. Ester : Carboxylic acids (e.g., target compound) are more polar and less volatile than esters (e.g., Ethyl 1-benzylpiperidine-4-carboxylate), impacting their handling and formulation .

Biological Activity

1-Benzyl-4-cyanopiperidine-4-carboxylic acid (CAS Number: 1000018-69-8) is a chemical compound characterized by a complex molecular structure that includes a piperidine ring, a benzyl group, a cyano group, and a carboxylic acid group. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it an interesting subject for scientific research.

The molecular formula of this compound is , with a molecular weight of 244.29 g/mol. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which allows for the synthesis of derivatives with potentially different biological activities .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate the activity of these biomolecules, leading to various biological effects. The exact mechanism may vary based on the specific application and context of use.

Biological Activity

Research has shown that compounds containing piperidine structures often exhibit significant biological activities, including:

- Antidepressant Effects : Some studies suggest that piperidine derivatives can influence neurotransmitter systems, potentially offering antidepressant effects.

- Analgesic Properties : Similar compounds have been investigated for their pain-relieving properties.

- Anticancer Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation .

Antidepressant Activity

A study explored the potential antidepressant effects of piperidine derivatives, including this compound. The findings indicated that these compounds could increase serotonin levels in the brain, which is crucial for mood regulation.

Analgesic Properties

Research conducted on related piperidine compounds demonstrated significant analgesic effects in animal models. The mechanism was linked to the modulation of opioid receptors, suggesting that this compound could have similar properties.

Anticancer Potential

A recent investigation focused on the anticancer activity of piperidine derivatives. The study reported that certain analogs exhibited cytotoxic effects against various cancer cell lines, indicating a potential pathway for further drug development based on the structure of this compound .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Benzyl-4-piperidone | Lacks cyano and carboxylic acid groups | Moderate analgesic effects |

| 4-Cyanopiperidine | Contains cyano group but lacks benzyl group | Potentially neuroactive |

| 4-Carboxypiperidine | Contains carboxylic acid but lacks cyano group | Limited therapeutic applications |

The unique combination of functional groups in this compound distinguishes it from its analogs and may contribute to its enhanced biological activities .

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-4-cyanopiperidine-4-carboxylic acid, and how can reaction conditions be optimized?

A common approach involves functionalizing the piperidine ring via nucleophilic substitution or carboxylation. For example, benzyl-protected piperidine derivatives (e.g., Benzyl 4-oxo-2-propylpiperidine-1-carboxylate) are synthesized by reacting the parent piperidine with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) . To introduce the cyano group, researchers may employ Knoevenagel condensation or nitrile transfer reactions, followed by hydrolysis to yield the carboxylic acid moiety. Optimization includes controlling temperature (0–25°C), solvent polarity, and stoichiometry of reagents to minimize side reactions like over-alkylation.

Q. What safety protocols are critical when handling this compound in the laboratory?

While specific toxicological data for this compound may be limited, analogous piperidine derivatives require:

- Personal Protective Equipment (PPE): NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles .

- Ventilation: Use fume hoods to prevent inhalation exposure.

- First Aid: For skin contact, wash with soap and water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

- Storage: Keep in sealed containers in cool, dry, ventilated areas away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH and temperature conditions?

Contradictory stability reports may arise from differences in experimental setups. To address this:

- Conduct accelerated stability studies using HPLC (High-Performance Liquid Chromatography) to monitor degradation products under controlled pH (e.g., 1–13) and temperatures (25–60°C) .

- Compare results with structurally similar compounds (e.g., 1-Benzyl-4-hydroxypiperidine), which show phase transitions at 68°C and require storage below 25°C to prevent decomposition .

- Use NMR (Nuclear Magnetic Resonance) to track structural integrity, focusing on the cyanopiperidine moiety’s susceptibility to hydrolysis .

Q. What advanced analytical techniques are suitable for characterizing this compound and its derivatives?

- Mass Spectrometry (MS): Determine molecular weight (e.g., 260.3 g/mol estimated) and fragmentation patterns to confirm the cyanopiperidine backbone .

- X-ray Crystallography: Resolve stereochemistry at the 4-position, critical for assessing biological activity in drug discovery .

- IR Spectroscopy: Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, carboxylic acid O-H stretch at 2500–3300 cm⁻¹) .

Q. How can this compound serve as a precursor in medicinal chemistry, particularly for CNS-targeting therapeutics?

The piperidine scaffold is prevalent in neuromodulators (e.g., sigma-1 receptor ligands). Researchers can:

- Functionalize the cyan group to create amide or heterocyclic derivatives via nucleophilic addition.

- Explore SAR (Structure-Activity Relationship) by modifying the benzyl substituent to enhance blood-brain barrier permeability, as seen in analogs like 1-Benzyl-4-hydrazinylpiperidine .

- Screen for bioactivity using in vitro assays (e.g., enzyme inhibition) and molecular docking studies targeting receptors like NMDA or opioid receptors .

Q. What methodologies validate the purity of this compound for pharmacological studies?

- HPLC Purity Testing: Use reversed-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. Acceptable purity for in vivo studies is ≥95% .

- Elemental Analysis: Confirm C, H, N composition within ±0.4% of theoretical values.

- Residual Solvent Analysis: Employ GC-MS to detect traces of dichloromethane or DMF from synthesis .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.